molecular formula C17H17FN4O4 B4502431 6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-3(2H)-pyridazinone

6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-3(2H)-pyridazinone

Cat. No.: B4502431
M. Wt: 360.34 g/mol
InChI Key: CFOUMAGXNQLCPN-UHFFFAOYSA-N
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Description

6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C17H17FN4O4 and its molecular weight is 360.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.12338320 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A significant area of research for this compound involves its synthesis and evaluation for biological activities, particularly as an analgesic and anti-inflammatory agent. Studies have synthesized derivatives of this compound, examining their analgesic and anti-inflammatory activities. For instance, a study found that derivatives prepared and examined showed promising analgesic and anti-inflammatory properties, with one derivative identified as a particularly potent agent in this regard. This compound exhibited more potent analgesic activity than acetylsalicylic acid in specific tests and showed anti-inflammatory activity comparable to that of standard compounds like indometacin, without demonstrating a gastric ulcerogenic effect compared to reference nonsteroidal anti-inflammatory drugs (NSAIDs) (Gökçe et al., 2005).

Neurotransmission Studies

Another research focus is the compound's utility in studying neurotransmission, particularly through positron emission tomography (PET). It has been used as a radiolabeled antagonist for the study of 5-HT1A receptors, contributing to our understanding of the serotonergic neurotransmission system. This application is crucial for investigating various neurological conditions and the brain's response to different stimuli or drugs (Plenevaux et al., 2000).

Alzheimer's Disease Research

The compound's derivatives have also been applied in Alzheimer's disease research, particularly in studying serotonin 1A (5-HT1A) receptor densities in the brains of patients. Using PET imaging, researchers have quantified receptor densities, finding significant decreases in patients with Alzheimer's compared to controls. This research provides insights into the neurobiological changes in Alzheimer's disease and may inform future therapeutic strategies (Kepe et al., 2006).

Material and Chemical Synthesis Studies

In addition to its biological applications, this compound has been studied in the context of material and chemical synthesis, highlighting its versatility in scientific research. For instance, research has focused on synthesizing and characterizing new pyridazinone derivatives, exploring their structural and reactive properties. These studies contribute to our understanding of chemical synthesis processes and the development of new materials with potential applications in various fields (Kalai et al., 2021).

Properties

IUPAC Name

6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O4/c1-26-14-8-11(18)2-3-12(14)13-4-5-16(24)22(20-13)10-17(25)21-7-6-19-15(23)9-21/h2-5,8H,6-7,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOUMAGXNQLCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)N3CCNC(=O)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-3(2H)-pyridazinone
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6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-3(2H)-pyridazinone
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6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-3(2H)-pyridazinone
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6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-3(2H)-pyridazinone
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6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-3(2H)-pyridazinone
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6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-3(2H)-pyridazinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.